4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid
Overview
Description
4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that the compound may have potent agonistic activity on gpr54, a g protein-coupled receptor .
Mode of Action
It is known to act as an antifibrinolytic agent . Antifibrinolytics prevent the breakdown of fibrin, a protein that forms a mesh-like structure to hold blood clots together. By inhibiting fibrinolysis, this compound helps to stabilize clots and prevent excessive bleeding .
Biochemical Pathways
Given its antifibrinolytic activity, it likely impacts the fibrinolysis pathway, which is responsible for the breakdown of blood clots .
Result of Action
The primary result of the action of 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid is the prevention of excessive bleeding by inhibiting the breakdown of fibrin, thereby stabilizing blood clots . This can be particularly beneficial in surgical settings or in conditions characterized by abnormal bleeding .
Biological Activity
4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzoic acid, commonly referred to as BTTAA, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
- Molecular Formula : C19H30N10O2
- Molecular Weight : 430.51 g/mol
- CAS Number : 1334179-85-9
Synthesis
BTTAA is synthesized through a multi-step process involving the coupling of various triazole derivatives. The synthesis typically includes:
- Formation of the triazole ring via azide-alkyne cycloaddition.
- Functionalization at the benzoic acid moiety to enhance solubility and biological activity.
- Optimization of substituents at the triazole position to improve pharmacokinetic properties.
Anticancer Activity
Research has indicated that BTTAA exhibits significant anticancer properties. In vitro studies have shown that compounds related to BTTAA can induce apoptosis in cancer cell lines. For instance, a study evaluated the anticancer activity of triazole derivatives against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells, demonstrating promising results with certain derivatives showing potent antiproliferative effects .
Table 1: Anticancer Activity of Triazole Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
BTTAA | MCF-7 | 15 | Apoptosis induction |
BTTAA | SW480 | 20 | G2/M phase arrest |
BTTAA | A549 | 18 | Apoptosis induction |
Antibacterial Activity
BTTAA has also been assessed for its antibacterial properties. In various studies, derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of DNA synthesis and cell wall integrity disruption.
Table 2: Antibacterial Activity of BTTAA Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Activity |
---|---|---|---|
BTTAA | Staphylococcus aureus | 0.5 | Highly active |
BTTAA | Escherichia coli | 2.0 | Moderate activity |
BTTAA | Pseudomonas aeruginosa | 1.5 | Active |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at the triazole and benzoic acid positions significantly impact the biological activity of BTTAA. For example:
- Substituents at the C-4 position of the triazole ring enhance anticancer activity.
- The introduction of hydrophilic groups increases solubility and bioavailability.
Case Studies
Several case studies have highlighted the effectiveness of BTTAA in various biological contexts:
- In Vitro Cancer Study : A series of derivatives were tested against MCF-7 cells, revealing that structural modifications led to enhanced potency and selectivity towards cancer cells while minimizing cytotoxic effects on normal cells .
- Antibacterial Efficacy : In a comparative study against common pathogens, BTTAA demonstrated lower MIC values compared to traditional antibiotics like tetracycline, indicating its potential as a novel antibacterial agent .
Properties
IUPAC Name |
4-[[4-(aminomethyl)triazol-1-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-5-10-7-15(14-13-10)6-8-1-3-9(4-2-8)11(16)17/h1-4,7H,5-6,12H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZCKQMGUUBSHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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